![molecular formula C24H19N3O2 B2967567 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine CAS No. 330837-16-6](/img/structure/B2967567.png)
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine
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Overview
Description
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine, also known as BMCI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMCI is a chromene-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine is not fully understood, but it has been proposed that 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory activities. 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has several advantages for lab experiments, including its easy synthesis and its potential as a fluorescent probe for the detection of metal ions. However, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine also has limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several possible future directions for the study of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine, including:
1. Further studies on the mechanism of action of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine, including its interactions with various enzymes and proteins.
2. Studies on the potential of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine as an anticancer agent, including in vivo studies.
3. Studies on the potential of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine as a fluorescent probe for the detection of metal ions in biological and environmental samples.
4. Studies on the potential of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine as a sensor for the detection of toxic heavy metals in water.
5. Studies on the potential of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine as a lead compound for the development of new drugs and materials.
In conclusion, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine is a chromene-based compound that has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. Further studies are needed to fully understand the mechanism of action of 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine and to explore its potential in these fields.
Synthesis Methods
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been synthesized through various methods, including a one-pot synthesis method and a Suzuki-Miyaura coupling reaction. In the one-pot synthesis method, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine is synthesized by reacting 2-hydroxyacetophenone, o-phenylenediamine, and 2-methylphenylboronic acid in the presence of a catalytic amount of copper (II) acetate. In the Suzuki-Miyaura coupling reaction, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine is synthesized by reacting 2-bromo-6-methoxychromone and 2-methylphenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been studied for its potential as a fluorescent probe for the detection of metal ions. In environmental science, 3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine has been studied for its potential as a sensor for the detection of toxic heavy metals in water.
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-15-7-3-4-8-19(15)27-24-18(23-25-20-9-5-6-10-21(20)26-23)14-16-13-17(28-2)11-12-22(16)29-24/h3-14H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJPZKFQANDHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)OC)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(2-methylphenyl)chromen-2-imine |
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